2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile
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Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dopamine d2 receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
Compounds with similar structures have been reported to act as dopamine agonists . This means they bind to dopamine receptors and mimic the effects of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and motor control.
Biochemical Pathways
As a potential dopamine agonist, it may influence the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition .
Pharmacokinetics
Similar compounds have been reported to be rapidly absorbed after oral administration, with a tmax of 1 hour . The compound has two metabolites, one monohydroxy derivative and one dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys within 24 hours, and all is cleared within 48 hours . About 25% is excreted via the bile . The compound can gradually release its active ingredients, and its therapeutic effect can last for more than 24 hours .
Result of Action
As a potential dopamine agonist, it may enhance dopaminergic signaling, which could have various effects depending on the specific context and location within the brain .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to piribedil, a known dopamine agonist , it may interact with dopamine receptors and other related proteins
Cellular Effects
Given its potential as a dopamine agonist, it may influence cell function by modulating dopamine signaling pathways This could impact gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile is not well-defined. If it acts as a dopamine agonist, it may bind to dopamine receptors, leading to changes in gene expression and cellular function
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-11-15-10-16(23(24)25)2-3-17(15)22-7-5-21(6-8-22)12-14-1-4-18-19(9-14)27-13-26-18/h1-4,9-10H,5-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGFSULILRSVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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